Clathrin-Mediated Endocytosis (CME) Inhibition: Ikarugamycin Demonstrates Superior Pathway Selectivity and Potency Compared to Pitstop 2
Ikarugamycin inhibits clathrin-mediated endocytosis (CME) with an IC₅₀ of 2.7 µM in H1299 cells, demonstrating acute and selective blockade of CME while completely sparing caveolae-mediated and clathrin-independent endocytic pathways [1]. In contrast, the clathrin terminal domain inhibitor Pitstop 2 exhibits a reported IC₅₀ of 12 µM for amphiphysin association inhibition in ELISA-based assays and displays off-target effects on clathrin-independent pathways . The 4.4-fold greater potency and pathway selectivity of ikarugamycin establish it as the preferred tool for discriminating CME-dependent cellular processes without confounding alternative uptake routes.
| Evidence Dimension | CME inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 2.7 µM |
| Comparator Or Baseline | Pitstop 2: IC₅₀ = 12 µM (amphiphysin association assay) |
| Quantified Difference | Ikarugamycin exhibits 4.4-fold greater potency in cellular CME inhibition |
| Conditions | H1299 cell line (ikarugamycin); ELISA-based protein-protein interaction assay (Pitstop 2) |
Why This Matters
The enhanced potency and pathway exclusivity of ikarugamycin reduce required working concentrations and minimize off-target confounding, improving experimental resolution in endocytic trafficking studies.
- [1] Elkin SR, Oswald NW, Reed DK, et al. Ikarugamycin: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis. Traffic. 2016 Oct;17(10):1139-49. doi: 10.1111/tra.12425. PMID: 27392092. View Source
